
3-Difluoromethanesulfonylthiophene-2-carboxylic acid
Übersicht
Beschreibung
3-Difluoromethanesulfonylthiophene-2-carboxylic acid is a compound that features a thiophene ring substituted with a difluoromethanesulfonyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Difluoromethanesulfonylthiophene-2-carboxylic acid typically involves the introduction of the difluoromethanesulfonyl group onto a thiophene ring followed by carboxylation. One common method involves the reaction of thiophene with difluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Difluoromethanesulfonylthiophene-2-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The difluoromethanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Difluoromethanesulfonylthiophene-2-carboxylic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Difluoromethanesulfonylthiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, its derivatives can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The difluoromethanesulfonyl group is particularly effective in enhancing the compound’s binding affinity and selectivity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the difluoromethanesulfonyl group, resulting in different chemical properties and reactivity.
2,5-Difluorothiophene: Contains fluorine atoms on the thiophene ring but lacks the carboxylic acid group.
Sulfonylthiophene derivatives: Various derivatives with different substituents on the thiophene ring.
Uniqueness
3-Difluoromethanesulfonylthiophene-2-carboxylic acid is unique due to the presence of both the difluoromethanesulfonyl and carboxylic acid groups. This combination imparts distinct chemical properties, such as increased acidity and the ability to participate in a wide range of chemical reactions. Additionally, the difluoromethanesulfonyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry .
Biologische Aktivität
3-Difluoromethanesulfonylthiophene-2-carboxylic acid (CAS No. 1269151-66-7) is a synthetic compound notable for its unique chemical structure, which includes both a difluoromethanesulfonyl group and a carboxylic acid moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
Chemical Structure
The structural formula of this compound is represented as follows:
This indicates the presence of a thiophene ring, which is known for its electron-rich properties, enhancing the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The difluoromethanesulfonyl group can act as a potent electrophile, facilitating covalent modifications of target proteins. This property is crucial for its potential role as an enzyme inhibitor or modulator.
Case Studies and Research Findings
Comparative Analysis
To better understand the biological activity of this compound, it is helpful to compare it with other related compounds:
Compound | Structure | Biological Activity |
---|---|---|
Thiophene-2-carboxylic acid | Structure | Known for moderate enzyme inhibition; potential anti-inflammatory properties. |
Difluoromethylthio derivatives | Structure | Exhibited significant cytotoxicity against cancer cell lines. |
Carboxylic acid analogs | Structure | Broad spectrum antimicrobial activities noted in various studies. |
Eigenschaften
IUPAC Name |
3-(difluoromethylsulfonyl)thiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O4S2/c7-6(8)14(11,12)3-1-2-13-4(3)5(9)10/h1-2,6H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPOHXGQPBNIJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1S(=O)(=O)C(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.